molecular formula C12H18O B12605992 1-(Bicyclo[2.2.1]heptan-2-yl)-3-methylbut-2-en-1-one CAS No. 917906-14-0

1-(Bicyclo[2.2.1]heptan-2-yl)-3-methylbut-2-en-1-one

Cat. No.: B12605992
CAS No.: 917906-14-0
M. Wt: 178.27 g/mol
InChI Key: IQQDBTFACNRLML-UHFFFAOYSA-N
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Description

1-(Bicyclo[221]heptan-2-yl)-3-methylbut-2-en-1-one is an organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bicyclo[2.2.1]heptan-2-yl)-3-methylbut-2-en-1-one typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions . The reaction conditions often include moderate temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Bicyclo[2.2.1]heptan-2-yl)-3-methylbut-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the type of reaction and reagents used .

Scientific Research Applications

1-(Bicyclo[2.2.1]heptan-2-yl)-3-methylbut-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Bicyclo[2.2.1]heptan-2-yl)-3-methylbut-2-en-1-one involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Bicyclo[2.2.1]heptan-2-yl)-3-methylbut-2-en-1-one is unique due to its specific bicyclic structure and the presence of a methylbutenone moiety. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

917906-14-0

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-3-methylbut-2-en-1-one

InChI

InChI=1S/C12H18O/c1-8(2)5-12(13)11-7-9-3-4-10(11)6-9/h5,9-11H,3-4,6-7H2,1-2H3

InChI Key

IQQDBTFACNRLML-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1CC2CCC1C2)C

Origin of Product

United States

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